![molecular formula C12H10ClNO2 B6415134 2-(4-Chloro-2-methoxyphenyl)-4-hydroxypyridine, 95% CAS No. 1261905-28-5](/img/structure/B6415134.png)
2-(4-Chloro-2-methoxyphenyl)-4-hydroxypyridine, 95%
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Overview
Description
2-(4-Chloro-2-methoxyphenyl)-4-hydroxypyridine (95%) is an organic compound belonging to the class of aromatic heterocyclic compounds. It is a colorless solid that is soluble in water and organic solvents. The compound is used in various scientific research applications, such as in the synthesis of drugs, as a reagent in organic synthesis, and as a catalyst in the production of polymers. It has also been used in the synthesis of other heterocyclic compounds.
Scientific Research Applications
2-(4-Chloro-2-methoxyphenyl)-4-hydroxypyridine (95%) is used in a variety of scientific research applications. It is used in the synthesis of drugs, as a reagent in organic synthesis, and as a catalyst in the production of polymers. It is also used in the synthesis of other heterocyclic compounds. The compound has been used in the synthesis of several drugs, including anticonvulsants, antiepileptics, and antiretrovirals. It has also been used in the synthesis of a variety of polymers, including polyurethanes, polycarbonates, and polyesters.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)-4-hydroxypyridine (95%) is not well understood. However, it is believed to act as a catalyst in the production of polymers and drugs. It is thought to facilitate the formation of covalent bonds between molecules, which leads to the formation of polymers and drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Chloro-2-methoxyphenyl)-4-hydroxypyridine (95%) are not well understood. However, it is believed to have no significant toxic or adverse effects. It is thought to be relatively non-toxic and non-irritating to the skin and eyes.
Advantages and Limitations for Lab Experiments
2-(4-Chloro-2-methoxyphenyl)-4-hydroxypyridine (95%) has several advantages for use in laboratory experiments. It is a colorless solid that is soluble in water and organic solvents. It is also relatively non-toxic and non-irritating to the skin and eyes. Additionally, it is relatively inexpensive and can be easily synthesized in large quantities. However, the compound is not very stable and can easily degrade over time.
Future Directions
The future directions for the use of 2-(4-Chloro-2-methoxyphenyl)-4-hydroxypyridine (95%) are numerous. It can be used in the synthesis of drugs, as a reagent in organic synthesis, and as a catalyst in the production of polymers. It can also be used in the synthesis of other heterocyclic compounds. Additionally, it can be used in the development of new drugs and in the study of biochemical and physiological processes. Finally, it can be used in the development of new materials and in the study of environmental processes.
Synthesis Methods
2-(4-Chloro-2-methoxyphenyl)-4-hydroxypyridine (95%) can be synthesized by reacting 4-chloro-2-methoxyphenol with 4-hydroxy-2-pyridinecarboxaldehyde in the presence of a base catalyst. This reaction is known as the Knoevenagel condensation. The reaction is carried out in an aqueous solution at a temperature of 60–90 °C. The reaction produces 2-(4-Chloro-2-methoxyphenyl)-4-hydroxypyridine in 95% yield.
properties
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-12-6-8(13)2-3-10(12)11-7-9(15)4-5-14-11/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUXAEBUYBCIEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=O)C=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692668 |
Source
|
Record name | 2-(4-Chloro-2-methoxyphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261905-28-5 |
Source
|
Record name | 2-(4-Chloro-2-methoxyphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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